B1191824 OPB-31121

OPB-31121

カタログ番号 B1191824
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. OPB-31121 inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.

科学的研究の応用

OPB-31121 as an Oral STAT3 Inhibitor in Cancer Treatment

OPB-31121 has been identified as an oral inhibitor of STAT3, a transcription factor implicated in various oncogenic pathways. Studies show its potential in treating advanced solid tumors. A Phase I study demonstrated that OPB-31121, at a maximum tolerated dose of 800 mg/day, was safe and relatively well-tolerated in patients with advanced solid tumors. It showed preliminary antitumor activity, with some patients experiencing tumor shrinkage (Oh et al., 2015).

Impact on Gastric Cancer Cells

OPB-31121 has shown effectiveness in gastric cancer cells by downregulating JAK2 and gp130 expression, leading to the inhibition of JAK2 phosphorylation and subsequently STAT3 phosphorylation. This inhibition resulted in decreased cell proliferation and induced apoptosis in gastric cancer cells. The compound also showed synergy with traditional chemotherapy agents like 5-fluorouracil and cisplatin, suggesting its potential as a component in combination therapy for gastric cancer (Kim et al., 2013).

Efficacy in Hematopoietic Malignancies

Research on OPB-31121 has revealed significant antitumor effects in various hematopoietic malignancies, especially those with STAT-addictive oncokinases like multiple myeloma, Burkitt lymphoma, and leukemia with specific mutations. It inhibits STAT3 and STAT5 phosphorylation without affecting upstream kinases, demonstrating promise as a non-myelosuppressive agent in these malignancies (Hayakawa et al., 2013).

Molecular Mechanism of Action

Further studies have investigated OPB-31121's mechanism of action, revealing its high-affinity interaction with the SH2 domain of STAT3. This interaction is unique compared to other STAT3 inhibitors and is essential for its high potency in inhibiting STAT3 phosphorylation, cancer cell proliferation, and clonogenicity. This unique binding characteristic makes OPB-31121 a promising candidate for cancer treatment and a valuable lead for designing more effective STAT3 inhibitors (Brambilla et al., 2015).

Pharmacokinetics and Biologic Activity

A Phase 1 study assessed the pharmacokinetics and biologic activity of OPB-31121 in subjects with advanced solid tumors. This study found that twice-daily administration of OPB-31121 was feasible up to doses of 300 mg. However, the pharmacokinetic profile was unfavorable, and no objective responses were observed, indicating limitations in its efficacy at achievable systemic exposure levels (Bendell et al., 2014).

特性

外観

Solid powder

純度

> 98%

同義語

OPB31121;  OPB-31121;  OPB 31121; ; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。